molecular formula C13H17ClN2O2S B5336893 2-[(4-chlorophenyl)sulfonyl]octahydropyrrolo[1,2-a]pyrazine

2-[(4-chlorophenyl)sulfonyl]octahydropyrrolo[1,2-a]pyrazine

Cat. No.: B5336893
M. Wt: 300.80 g/mol
InChI Key: GGWQYFWIEMNXTJ-UHFFFAOYSA-N
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Description

2-[(4-chlorophenyl)sulfonyl]octahydropyrrolo[1,2-a]pyrazine is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a member of the pyrrolopyrazine class of compounds, which have been shown to exhibit a wide range of biological activities.

Mechanism of Action

The mechanism of action of 2-[(4-chlorophenyl)sulfonyl]octahydropyrrolo[1,2-a]pyrazine is not fully understood. However, studies have suggested that this compound inhibits the activity of certain enzymes that are involved in cell growth and division. This inhibition leads to the suppression of cell proliferation and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer activity, this compound has been shown to exhibit anti-inflammatory and anti-oxidant properties. It has also been shown to modulate the immune system, which could have potential applications in the treatment of autoimmune diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[(4-chlorophenyl)sulfonyl]octahydropyrrolo[1,2-a]pyrazine in lab experiments is its high potency. This compound has been shown to exhibit potent anti-cancer activity at low concentrations. However, one limitation of using this compound in lab experiments is its low solubility in aqueous solutions, which can make it difficult to work with.

Future Directions

There are several potential future directions for research on 2-[(4-chlorophenyl)sulfonyl]octahydropyrrolo[1,2-a]pyrazine. One area of research could focus on the development of new synthetic methods for this compound that could improve its solubility and make it easier to work with in lab experiments. Another area of research could focus on the development of new analogs of this compound that could exhibit improved anti-cancer activity and reduced toxicity. Finally, research could focus on the potential applications of this compound in the treatment of autoimmune diseases and other inflammatory conditions.

Synthesis Methods

The synthesis of 2-[(4-chlorophenyl)sulfonyl]octahydropyrrolo[1,2-a]pyrazine has been described in the literature. The synthesis involves the reaction of 1,4-diazabicyclo[2.2.2]octane with 4-chlorobenzenesulfonyl chloride in the presence of a base. The reaction proceeds via nucleophilic substitution of the chloride group on the sulfonyl chloride with the nitrogen atom in the diazabicyclo[2.2.2]octane, followed by cyclization to form the pyrrolopyrazine ring system.

Scientific Research Applications

2-[(4-chlorophenyl)sulfonyl]octahydropyrrolo[1,2-a]pyrazine has been shown to exhibit a wide range of biological activities. One of the most promising applications of this compound is in the treatment of cancer. Studies have shown that this compound inhibits the growth of cancer cells in vitro and in vivo. This compound has also been shown to induce apoptosis in cancer cells, which is a process that leads to programmed cell death.

Properties

IUPAC Name

2-(4-chlorophenyl)sulfonyl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O2S/c14-11-3-5-13(6-4-11)19(17,18)16-9-8-15-7-1-2-12(15)10-16/h3-6,12H,1-2,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGWQYFWIEMNXTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CCN2C1)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198614
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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